molecular formula C11H12F2N2O2 B1476391 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid CAS No. 1996065-16-7

2-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Cat. No. B1476391
CAS RN: 1996065-16-7
M. Wt: 242.22 g/mol
InChI Key: WQSLXQUABPPDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid is 1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12) . This code represents the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

The physical form of 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid is solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the search results. For detailed information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier .

Scientific Research Applications

Drug Discovery

The piperidine nucleus is a pivotal cornerstone in the production of drugs . Piperidine derivatives, including those with the 4,4-difluoropiperidin-1-yl group, are utilized in various therapeutic applications . They have shown several important pharmacophoric features and are being utilized in different therapeutic applications .

Anticancer Applications

Piperidine derivatives have been utilized as anticancer agents . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . The unique structure of piperidine allows it to interact with various biological targets, making it a valuable tool in the development of antiviral drugs .

Antimicrobial and Antifungal Applications

The piperidine nucleus has been utilized in the development of antimicrobial and antifungal agents . Its unique structure allows it to interact with various biological targets, making it a valuable tool in the fight against microbial and fungal infections .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . The unique structure of piperidine allows it to interact with various biological targets, making it a valuable tool in the management of pain and inflammation .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . The unique structure of piperidine allows it to interact with various biological targets, making it a valuable tool in the treatment of psychiatric disorders .

Organic Synthesis

The compound “4,4-Difluoropiperidin-2-one” is a versatile material used in scientific research for various applications. It offers immense potential in drug discovery, organic synthesis, and medicinal chemistry.

Medicinal Chemistry

Piperidine and its derivatives, including “2-(4,4-Difluoropiperidin-1-yl)nicotinic acid”, are widely used in medicinal chemistry due to their unique structure and diverse biological activities .

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid is not specified in the search results. The mechanism of action of a chemical compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This often involves the compound interacting with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid are not specified in the search results. It’s important to handle all chemical compounds with care and use appropriate safety measures. For detailed safety information, it’s recommended to refer to the product’s MSDS .

Future Directions

The future directions of research involving 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid are not specified in the search results. The potential applications of a chemical compound depend on its properties and effects. It’s recommended to refer to recent scientific literature for potential future directions .

properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c12-11(13)3-6-15(7-4-11)9-8(10(16)17)2-1-5-14-9/h1-2,5H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSLXQUABPPDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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